Hypogeic acid

描述

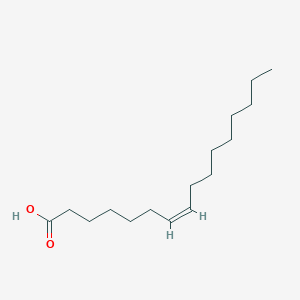

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(Z)-hexadec-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHOFUXBXJNUAC-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920496 | |

| Record name | (Z)-7-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hypogeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2416-19-5 | |

| Record name | cis-7-Hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2416-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hexadecenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-7-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hypogeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Biological Distribution of Z 7 Hexadecenoic Acid

Presence in Plant Systems

Abundance in Specific Plant Varieties (e.g., Pinkerton Avocado)

The Pinkerton avocado (Persea americana) is one of the plant varieties where (Z)-7-Hexadecenoic acid is found in abundance. Research into the metabolic fingerprint of this cultivar has identified (Z)-7-Hexadecenoic acid as a significant component. While avocado oil is generally rich in oleic acid, palmitic acid, and linoleic acid, the specific composition can differ between cultivars. csic.es The presence of (Z)-7-Hexadecenoic acid in the Pinkerton variety contributes to its unique chemical makeup.

Detection in Other Botanical Sources (e.g., Hippophae rhamnoides, Tinospora cordifolia)

Beyond avocados, (Z)-7-Hexadecenoic acid has been reported in other diverse botanical sources. It is a known constituent of Sea Buckthorn (Hippophae rhamnoides), a shrub that grows in Europe and Asia. nih.gov Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the stem of Tinospora cordifolia, a medicinal plant used in traditional Ayurvedic medicine, has revealed the presence of the methyl ester of (Z)-7-Hexadecenoic acid. ukaazpublications.com While many studies on Tinospora cordifolia focus on compounds like n-Hexadecanoic acid (palmitic acid), specific analyses have confirmed the existence of the (Z)-7 isomer. cellmolbiol.orgnih.gov

Interactive Table 1: Botanical Occurrence of (Z)-7-Hexadecenoic Acid

| Plant Species | Common Name | Part(s) Where Detected | Reference |

| Persea americana (Pinkerton) | Pinkerton Avocado | Fruit | |

| Hippophae rhamnoides | Sea Buckthorn | Not specified | nih.gov |

| Tinospora cordifolia | Guduchi, Giloy | Stem | ukaazpublications.com |

Identification in Microbial Ecosystems

In the microbial world, (Z)-7-Hexadecenoic acid serves as a critical structural component and a valuable biomarker for identifying specific types of bacteria within complex environmental samples.

As a Sole Unsaturated Fatty Acid in Specific Bacterial Species (e.g., Gracilibacillus phocaeensis)

A remarkable instance of this fatty acid's role is found in the halophilic (salt-loving) bacterium Gracilibacillus phocaeensis. In this species, (Z)-7-Hexadecenoic acid has been identified as the only unsaturated fatty acid. This unique characteristic suggests a specialized role in the adaptation of the bacterium's cell membrane to high-salt environments.

Association with Autotrophic Bacteria (e.g., Nitrospira genera)

(Z)-7-Hexadecenoic acid is strongly associated with certain autotrophic bacteria, which produce their own food from inorganic sources. It is recognized as a characteristic fatty acid for nitrite-oxidizing bacteria belonging to the Nitrospira genus. Organisms within this genus are characterized by the presence of cis-7 and cis-11 isomers of hexadecenoic acid in their fatty acid profiles. rjptonline.org This makes the detection of (Z)-7-Hexadecenoic acid a useful chemotaxonomic marker for identifying Nitrospira species in various ecosystems. rjptonline.org

Role in Complex Microbial Communities

The presence of (Z)-7-Hexadecenoic acid is used by scientists as a marker to identify physiologically active autotrophic bacteria within complex microbial communities. nih.gov For instance, in studies of biofilters used for treating waste, the detection of this fatty acid through stable isotope labeling can link specific bacterial taxa, like Nitrospira, to chemolithoautotrophic processes such as nitrite (B80452) oxidation. nih.gov

Interactive Table 2: Microbial Significance of (Z)-7-Hexadecenoic Acid

| Microbial Context | Organism/Group | Significance | Reference |

| Sole Unsaturated Fatty Acid | Gracilibacillus phocaeensis | Indicates a role in halophilic adaptation. | |

| Biomarker for Autotrophs | Nitrospira genera | A characteristic fatty acid used for identification. | rjptonline.org |

| Marker in Mixed Communities | Physiologically active autotrophic bacteria | Helps identify active taxa in environmental samples. | nih.gov |

Occurrence in Animal and Human Biological Matrices

The distribution of (Z)-7-Hexadecenoic acid is notable in both animal and human biological contexts. It is recognized as a naturally occurring fatty acid in diverse systems, including animal fats and specific human lipid structures.

(Z)-7-Hexadecenoic acid has been identified in animal tissues. For instance, it has been noted as a marker associated with early life stage mortality in trout, indicating its presence and potential physiological relevance in fish. np-mrd.org

In humans, (Z)-7-Hexadecenoic acid is found in various lipids and has been highlighted as a fatty acid of growing interest in metabolic research. It can be found in blood and has been detected in human milk. foodb.cahmdb.ca Its metabolic origin is linked to the partial beta-oxidation of oleic acid. nih.govbalsinde.org

A significant finding is the enrichment of (Z)-7-Hexadecenoic acid in the lipid droplets of foamy monocytes. nih.gov These cells, which are monocytes laden with lipids, are involved in the early stages of atherosclerosis, and the accumulation of this specific fatty acid may serve as a biomarker for proatherogenic changes and the early detection of cardiovascular disease. nih.govmdpi.com

Research comparing the fatty acid profiles of morbidly obese individuals with lean controls has provided detailed insights into the distribution of hexadecenoic acid isomers in different blood lipid compartments. While its isomer, palmitoleic acid (9cis-16:1), was found to be increased in both red blood cell (RBC) membranes and plasma cholesteryl esters of obese patients, other fatty acids showed opposing trends in these lipid classes. plos.org For example, sapienic acid (6cis-16:1) increased in RBC membranes but decreased in plasma cholesteryl esters. plos.org The precursor to (Z)-7-Hexadecenoic acid, oleic acid, was found to decrease in both lipid classes in the obese cohort compared to lean controls. nih.govplos.org

| Fatty Acid | Lipid Class | Trend in Morbidly Obese Patients | Reference |

|---|---|---|---|

| Palmitic Acid (16:0) | RBC Membrane Phospholipids (B1166683) | Increased | plos.org |

| Palmitic Acid (16:0) | Plasma Cholesteryl Esters | Decreased | plos.org |

| Sapienic Acid (6cis-16:1) | RBC Membrane Phospholipids | Increased | plos.org |

| Sapienic Acid (6cis-16:1) | Plasma Cholesteryl Esters | Decreased | plos.org |

| Palmitoleic Acid (9cis-16:1) | RBC Membrane & Plasma CE | Increased | plos.org |

| Oleic Acid (9cis-18:1) | RBC Membrane & Plasma CE | Decreased | nih.govplos.org |

| Linoleic Acid (18:2n-6) | RBC Membrane Phospholipids | Decreased | plos.org |

| Linoleic Acid (18:2n-6) | Plasma Cholesteryl Esters | Increased | plos.org |

(Z)-7-Hexadecenoic acid has been identified as a major chemical constituent in certain marine organisms. A study involving the chemical profiling of the methanolic extract from the soft parts of the marine clam Paratapes undulatus revealed that the methyl ester of (Z)-7-Hexadecenoic acid was the most abundant component. japsonline.combibliomed.org

Gas chromatography-mass spectrometry (GC-MS) analysis showed that it constituted 32.01% of the total identified compounds in the extract, highlighting it as a primary fatty acid in this species. japsonline.comjapsonline.com

| Compound | Relative Percentage (%) | Reference |

|---|---|---|

| 7-Hexadecenoic acid, methyl ester, (Z) | 32.01 | japsonline.comjapsonline.com |

| Hexadecanoic acid, methyl ester | 14.03 | japsonline.comjapsonline.com |

| 9-Octadecenoic acid, methyl ester | 8.43 | japsonline.comjapsonline.com |

| Palmitoleic acid | 5.75 | japsonline.comjapsonline.com |

| 5,8,11,14,17-Eicosapentaenoic acid, methyl ester | 5.25 | japsonline.comjapsonline.com |

| Tridecanoic acid, 4,8,12-trimethyl-, methyl ester | 3.44 | japsonline.comjapsonline.com |

| Tetradecanoic acid, methyl ester | 3.34 | japsonline.comjapsonline.com |

| cis-9-Hexadecenoic acid | 3.23 | japsonline.comjapsonline.com |

Ecological and Environmental Significance of Z 7 Hexadecenoic Acid As a Biomarker

Application in Microbial Ecology

In the field of microbial ecology, (Z)-7-Hexadecenoic acid serves as a chemical fingerprint to identify and track specific microorganisms and their activities within complex environmental samples.

Identification of Specific Bacterial Genera in Natural Environments

(Z)-7-Hexadecenoic acid has been identified as a key fatty acid component in certain bacterial genera, making it a useful biomarker for their detection in natural settings. While it is not exclusive to a single genus, its elevated presence in fatty acid profiles can suggest the prevalence of specific bacterial groups. For instance, research has shown its association with sulphide-oxidizing bacteria. While not yet known for any specific sulphide-oxidizing autotroph, its strong labeling in studies of biofilters suggests a role in these microbial communities. nih.gov

Marker for Physiologically Active Autotrophic Bacteria in Biofilters

Biofilters are crucial in various environmental applications for removing pollutants. (Z)-7-Hexadecenoic acid has been identified as a significant biomarker for physiologically active autotrophic bacteria within these systems. nih.govebi.ac.uk In a study of a sulphide-treating biofilter, (Z)-7-Hexadecenoic acid (also referred to as 16:1 cis7) was one of the most strongly labeled fatty acids, indicating its importance in the active autotrophic bacterial population. nih.govebi.ac.uk This allows researchers to assess the health and efficiency of biofilters by monitoring the abundance of this key biomarker.

Tracking Autotrophic Activity Using Isotopic Labeling Techniques

Stable isotope labeling is a powerful tool for tracing metabolic pathways in microbial communities. researchgate.net By supplying a substrate labeled with a stable isotope, such as 13C-labeled bicarbonate (NaH¹³CO₃), researchers can track the incorporation of the isotope into cellular components like fatty acids. nih.gov The detection of ¹³C in (Z)-7-Hexadecenoic acid provides direct evidence of autotrophic activity, where organisms fix inorganic carbon. nih.gov This technique has been successfully used to link autotrophic activity to specific bacterial taxa in environmental samples, demonstrating which microbes are actively fixing carbon. nih.gov

Role in Aquatic Ecosystems

Beyond microbial communities, (Z)-7-Hexadecenoic acid also serves as an important indicator in larger aquatic ecosystems, providing information on the health and stress levels of certain organisms.

Indicator of Early Life Stage Mortality in Trout

(Z)-7-Hexadecenoic acid has been identified as a biomarker for early life stage mortality in trout. nih.govebi.ac.uk Studies have shown a correlation between the concentration of this fatty acid in both neutral lipids and phospholipids (B1166683) of trout eggs and prehatch mortality. ebi.ac.uk This suggests that elevated levels of (Z)-7-Hexadecenoic acid may be indicative of stress or other factors leading to developmental issues and mortality in the early stages of a trout's life.

Table 1: Correlation of Fatty Acids with Trout Mortality Stages

| Mortality Stage | Correlated Fatty Acid | Lipid Fraction |

|---|---|---|

| Prehatch | (Z)-7-Hexadecenoic acid | Neutral Lipids & Phospholipids |

| Posthatch | Docosapentaenoic acid | Phospholipids |

| Posthatch | Docosahexaenoic acid | Neutral Lipids |

| Swim-up | Palmitoleic acid | Neutral Lipids |

| Swim-up | Linoleic acid | Phospholipids |

Association with Halophilic Adaptation in Bacterial Species

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (Z)-7-Hexadecenoic acid |

| 11-methyl hexadecanoic acid |

| Docosapentaenoic acid |

| Docosahexaenoic acid |

| Palmitoleic acid |

| Linoleic acid |

| Palmitic acid |

| Sodium Bicarbonate |

| Oleic acid |

| Linoleic acid methyl ester |

| trans-13-Octadecenoic acid, methyl ester |

| Hexadecanoic acid, methyl ester |

| methyl octanoate |

| n-hexa-decanoic acid |

| Caproic acid |

| caprylic acids |

| 2-Hydroxy-3-[(9E)-9-Octadecenoyloxy] Propyl (9E)-9-Octadecenoate |

| 9-Octadecenoic Acid (Z)- |

| Oxiraneoctanoic acid, 3-octyl-, cis- |

| 5,8,11,14-Eicosatetraenoic acid, phenylmethyl ester, (all-Z)- |

| 6,9,12-Octadecatrienoic acid, phenylmethyl ester, (Z,Z,Z)- |

| 3,5-Heptadienal, 2-ethylidene-6-methyl- |

| 1-Dodecanamine, N,N-dimethyl |

| Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl (B98337) ester |

| 1-Tetradecanamine, N,N-dimethyl |

| 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3à,6à(R*)]]- |

| 1-Nonadecene |

| 1-Dodecanol, 3,7,11-trimethyl- |

| 1-Hexadecanol, 2-methy - |

| 8,11-Octadecadienoic Acid, Methyl Ester |

| Methyl 9-cis,11-trans-octadecadienoate |

| 9,12-Octadecadienoic acid (Z,Z)-, methyl ester |

| 9-Octadecenoic acid (Z)-, methyl ester |

| 11-Octadecenoic acid, methyl ester |

Participation in Environmental Chemical Processes

(Z)-7-Hexadecenoic acid, a significant biomarker in various ecological contexts, actively participates in key environmental chemical reactions. Its molecular structure, characterized by a 16-carbon chain with a single cis-double bond at the seventh carbon, dictates its reactivity and subsequent ecological role. This section explores its involvement in atmospheric oxidation processes and its influence on crucial microbial activities within the nitrogen cycle.

Formation of Ozonolysis Products (e.g., Nonanal) from Bioeffluents

The presence of a carbon-carbon double bond makes (Z)-7-Hexadecenoic acid susceptible to ozonolysis, an important atmospheric oxidation process. When this fatty acid is present in bioeffluents, such as emissions from human skin or other biological sources, it can react with ozone (O₃) in the atmosphere. This reaction cleaves the double bond, leading to the formation of smaller, often volatile, organic compounds.

The ozonolysis of (Z)-7-Hexadecenoic acid specifically yields two primary products. The cleavage at the C7-C8 double bond results in the formation of Nonanal , a nine-carbon aldehyde, from the aliphatic tail of the fatty acid. The other product formed from the carboxylic acid end of the molecule is 7-oxoheptanoic acid. Nonanal is a notable volatile organic compound (VOC) that contributes to ambient air composition and can participate in further atmospheric photochemical reactions. The general principle of ozonolysis on unsaturated fatty acids confirms that the position of the double bond determines the specific aldehyde and oxo-acid produced.

Table 1: Predicted Ozonolysis Products of (Z)-7-Hexadecenoic Acid

| Reactant | Ozonolysis Cleavage Site | Product 1 (from alkyl tail) | Product 2 (from carboxyl end) |

|---|---|---|---|

| (Z)-7-Hexadecenoic acid | C7=C8 | Nonanal | 7-oxoheptanoic acid |

Methyl Esters as Nitrification Inhibitors and Stimulants for Nitrogen Removal in Denitrifying Bacteria

The methyl ester of (Z)-7-Hexadecenoic acid, methyl (Z)-7-hexadecenoate , plays a significant dual role in the environmental nitrogen cycle. It has been identified as both a nitrification inhibitor and a stimulant for nitrogen removal by denitrifying bacteria. nih.gov

As a nitrification inhibitor, methyl (Z)-7-hexadecenoate can slow down the microbial oxidation of ammonia (B1221849) to nitrate. nih.gov This process is a key step in the nitrogen cycle, and its inhibition can have significant ecological effects, such as reducing nitrogen loss from soils and preventing water contamination. While various fatty acids and their methyl esters have been studied for these properties, methyl (Z)-7-hexadecenoate is recognized for this specific biological role. nih.govjircas.go.jp

Furthermore, research has demonstrated that methyl (Z)-7-hexadecenoate acts as a signaling molecule that stimulates nitrogen removal by denitrifying bacteria. nih.govresearchgate.netepa.gov In a study investigating the chemical communication between aquatic duckweed and rhizosphere bacteria, methyl (Z)-7-hexadecenoate was identified as one of the active compounds in root exudates that significantly enhanced the nitrogen removal efficiency of the denitrifying bacterium Pseudomonas fluorescens. nih.govresearchgate.netepa.gov This stimulation is crucial for the natural remediation of nitrogen-rich environments.

The study quantified the stimulatory effect of several compounds released by duckweed, identifying methyl (Z)-7-hexadecenoate as a particularly effective stimulant for nitrogen removal. nih.govresearchgate.netepa.gov

**Table 2: Stimulatory Effect of Root Exudate Components on Nitrogen Removal Efficiency (NRE) in *P. fluorescens***

| Compound | Chemical Class | Maximum NRE Stimulation (%) |

|---|---|---|

| Methyl (Z)-7-hexadecenoate | Fatty Acid Methyl Ester | 25.9 |

| Erucamide | Fatty Acid Amide | 33.4 |

| Methyl hexadecanoate | Fatty Acid Methyl Ester | No significant effect |

| Methyl dodecanoate | Fatty Acid Methyl Ester | No significant effect |

| Methyl-12-hydroxystearate | Fatty Acid Methyl Ester | No significant effect |

| Oleamide | Fatty Acid Amide | No significant effect |

Data sourced from a study on compounds released by aquatic duckweed. nih.govresearchgate.netepa.gov

This dual function highlights the compound's importance in modulating nitrogen availability and transformation in ecosystems, acting both to preserve the ammonium (B1175870) form of nitrogen and to enhance the complete removal of nitrogen from the system through denitrification.

Advanced Research Methodologies and Analytical Strategies for Z 7 Hexadecenoic Acid

Chromatographic and Spectrometric Characterization

The accurate identification and quantification of (Z)-7-Hexadecenoic acid within complex biological matrices rely heavily on the combination of high-resolution chromatography and mass spectrometry. These methods allow for the separation of the target analyte from other similar fatty acids and provide detailed structural information for unambiguous identification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acids, which are typically analyzed as their more volatile methyl ester derivatives. rjpbcs.com The process involves separating the components of a mixture in the gas chromatography column based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected.

The identification of (Z)-7-Hexadecenoic acid methyl ester is achieved by comparing its mass spectrum and retention time with those of known standards or by matching the fragmentation pattern to established libraries such as the National Institute of Standards and Technology (NIST) database. nih.govresearchgate.net The mass spectrum provides a unique molecular fingerprint, allowing for differentiation from other isomers and related compounds. researchgate.net Quantification is typically performed by measuring the area of the chromatographic peak corresponding to the compound and comparing it to a calibration curve generated with a pure standard. globalresearchonline.net

Several studies have successfully employed GC-MS to identify (Z)-7-Hexadecenoic acid methyl ester in various natural extracts. For example, it has been detected as a component in the seeds of Gossypium (cotton) and in extracts of the freshwater edible crab (Barytelphusa cunicularis). rjpbcs.comglobalresearchonline.net

Table 1: Examples of (Z)-7-Hexadecenoic Acid Methyl Ester Detection using GC-MS

| Sample Source | Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) | Peak Area (%) | Reference |

| Gossypium Seeds | 11.50 | C17H32O2 | 268 | 0.90 | globalresearchonline.net |

| Triphala (Bibhitaki extract) | 24.250 | C17H32O2 | 268 | 5.206 | nih.gov |

| Freshwater Crab Oil | Not specified | Not specified | Not specified | Not specified | rjpbcs.com |

Note: Retention times can vary significantly depending on the specific GC column, temperature program, and other analytical conditions.

Prior to GC-MS analysis, fatty acids are almost universally converted into their corresponding fatty acid methyl esters (FAMEs). This derivatization is essential for several reasons. Free fatty acids are relatively non-volatile and can interact with the active sites in the GC column, leading to poor peak shape and inaccurate quantification. Esterification with methanol (B129727) converts the polar carboxylic acid group into a less polar, more volatile methyl ester, making the compound suitable for gas chromatography. nih.govjeol.com

The process of preparing FAMEs typically involves transesterification of lipids or esterification of free fatty acids using a catalyst such as boron trifluoride in methanol or acidic or basic methanol solutions. Once derivatized, the FAME mixture, containing methyl (Z)-7-hexadecenoate among others, is injected into the GC-MS system. nih.gov The separation of individual FAMEs is achieved on a capillary column, where compounds are resolved based on differences in chain length, degree of unsaturation, and the position of double bonds. ekb.eg The elution order is generally predictable, with shorter-chain and more unsaturated FAMEs eluting earlier.

The use of soft ionization techniques, such as field ionization (FI), in conjunction with high-resolution mass spectrometry can provide clear molecular ion information for each FAME, complementing the fragmentation data from standard electron ionization (EI) and aiding in the definitive identification of co-eluting components. jeol.com

Synthetic Approaches and Derivatization Techniques

The chemical synthesis of (Z)-7-Hexadecenoic acid allows for the production of pure standards for analytical purposes and enables further research into its properties and applications. Synthetic strategies focus on constructing the 16-carbon backbone and precisely controlling the geometry of the double bond at the C-7 position.

The preparation of free (Z)-7-Hexadecenoic acid can be readily achieved by the hydrolysis of its corresponding ester, such as the commercially available methyl (Z)-7-hexadecenoate. caymanchem.com Hydrolysis is a chemical reaction that involves the cleavage of a molecule by water. In the context of esters, this reaction splits the ester back into its constituent carboxylic acid and alcohol. libretexts.org

The reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : The ester is heated with an excess of water in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction is reversible and is the direct reverse of Fischer esterification. youtube.com

Base-Catalyzed Hydrolysis (Saponification) : The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction is irreversible and goes to completion, yielding an alcohol and the salt of the carboxylic acid (a carboxylate). A subsequent acidification step is required to protonate the carboxylate salt and obtain the free (Z)-7-Hexadecenoic acid. libretexts.org

Olefination reactions are powerful tools in organic synthesis for the formation of carbon-carbon double bonds and are fundamental to building the unsaturated carbon chain of (Z)-7-Hexadecenoic acid. tcichemicals.com These reactions typically involve the coupling of a carbonyl compound (an aldehyde or ketone) with a phosphorus- or silicon-based reagent to form an alkene. Control over the stereochemistry (E/Z isomerism) of the resulting double bond is a critical aspect of these syntheses.

Wittig Reaction : This classic olefination method uses a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. For the synthesis of Z-alkenes like (Z)-7-Hexadecenoic acid, non-stabilized ylides are typically employed under salt-free conditions, which kinetically favor the formation of the Z-isomer. harvard.edu

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion. While it often favors the formation of E-alkenes, specific modifications to the phosphonate reagent and reaction conditions can be used to enhance the production of the Z-isomer. tcichemicals.com

Julia Olefination : This reaction involves the reaction of a sulfone with an aldehyde or ketone. The Julia-Kocienski modification is a one-pot procedure that often provides good E-selectivity, but variations can be adapted for Z-alkene synthesis. organic-chemistry.org

By strategically choosing the starting aldehyde and the appropriate olefination reagent, chemists can construct the 16-carbon skeleton of (Z)-7-Hexadecenoic acid with the double bond correctly positioned and configured.

Chemo-enzymatic synthesis combines the advantages of chemical reactions and biological catalysis to create efficient and selective synthetic routes. nih.gov Enzymes offer exceptional selectivity (regio-, stereo-, and enantioselectivity) under mild reaction conditions, while chemical steps provide versatility for transformations not easily achieved through biocatalysis. dergipark.org.tr

In the context of producing (Z)-7-Hexadecenoic acid, a chemo-enzymatic approach could involve several strategies:

Enzymatic Desymmetrization or Resolution : Enzymes like lipases or esterases can be used to selectively hydrolyze or esterify a prochiral or racemic intermediate, creating a chiral building block for subsequent chemical elaboration into the final fatty acid structure. dergipark.org.tr

Combined Metathesis and Biocatalysis : A chemical ring-closing metathesis reaction could be used to form a cyclic precursor, followed by enzymatic transformations. Alternatively, enzyme cascades can be used to produce long-chain dicarboxylic acids from renewable sources like oleic acid, which can then be subjected to chemical reactions. researchgate.net

Enzymatic C-H Functionalization : Advanced enzymes, such as certain cytochrome P450 monooxygenases, can perform regioselective oxidation of C-H bonds, potentially introducing functionality at a specific position on a fatty acid chain that can then be chemically modified. nih.gov

This integration of chemical and enzymatic steps allows for the development of more sustainable and efficient pathways to valuable molecules like (Z)-7-Hexadecenoic acid from simpler, often bio-based, starting materials. researchgate.net

Cellular and In Vitro Model Systems in (Z)-7-Hexadecenoic Acid Research

Cellular and in vitro models are indispensable tools for dissecting the specific biological roles of fatty acids like (Z)-7-Hexadecenoic acid and its isomers. These systems allow for controlled investigations into cellular uptake, metabolism, and signaling pathways, which are difficult to isolate in more complex whole-organism studies.

Human monocytic cell lines, such as THP-1 and U937, are extensively used models to study the functions of monocytes and macrophages in the immune system. nih.govresearchgate.net These cell lines can be differentiated into macrophage-like cells, which resemble primary monocytes and are crucial for investigating processes like phagocytosis, antigen presentation, and cytokine production. nih.govmdpi.com

Research has identified (Z)-7-Hexadecenoic acid (also known as cis-7-hexadecenoic acid or 16:1n-9) as a notable component in immune cells. Specifically, studies have shown that the lipid droplets of "foamy monocytes," which are implicated in the formation of atherosclerotic plaques, are enriched with this particular fatty acid. researchgate.netnih.gov This finding suggests that (Z)-7-Hexadecenoic acid could serve as a potential biomarker for the early detection of cardiovascular disease. researchgate.netnih.gov

While direct studies on (Z)-7-Hexadecenoic acid are emerging, research on related isomers in macrophage models provides insight into potential methodologies. For instance, a different isomer, 10(Z)-hexadecenoic acid, has been shown to repress proinflammatory cytokines in macrophages by activating the PPAR signaling pathway. researchgate.net Standard immune cell lines like THP-1 and U937 serve as foundational models for exploring these immunomodulatory effects. nih.govresearchgate.net These cells can be differentiated and polarized into various macrophage phenotypes (e.g., M1 or M2) to study how specific fatty acids influence inflammatory responses. jci.orgplos.org

Pancreatic beta cell lines, including MIN6, EndoC-βH1, and INS-1, are critical models for studying insulin (B600854) secretion and beta-cell function in the context of metabolic diseases like type 2 diabetes. rsc.orgmdpi.com These cells are used to investigate how nutrients, particularly fatty acids and glucose, modulate metabolic pathways and insulin release. nih.govnih.gov

While direct functional studies on (Z)-7-Hexadecenoic acid in these cell lines are not extensively documented, research on its isomers highlights the utility of these models. For instance, a study comparing the effects of cis-palmitoleic acid (cPOA, (9Z)-7-Hexadecenoic acid) and its trans-isomer (tPOA) in MIN6 and EndoC-βH1 cells revealed distinct impacts on cell viability and function. rsc.org Both isomers were found to decrease cell viability in a concentration-dependent manner, though the cytotoxic effect of cPOA was more pronounced. rsc.org However, at specific concentrations (25 μM), both isomers enhanced glucose-stimulated insulin secretion (GSIS) in MIN6 cells. rsc.org Such studies demonstrate how pancreatic beta cell lines are used to screen the metabolic activities of specific fatty acid isomers.

Further research using these models has shown that fatty acids can have both positive and negative effects on beta-cell survival and function, depending on factors like concentration and the presence of other nutrients. nih.govnih.govresearchgate.net For example, chronic exposure to certain saturated fatty acids can induce endoplasmic reticulum stress and apoptosis, effects that can be mitigated by certain monounsaturated fatty acids. mdpi.com These cell lines are instrumental in exploring the molecular mechanisms underlying these effects, including the activation of G protein-coupled receptors and the regulation of key transcription factors like Pancreatic and duodenal homeobox 1 (PDX1). rsc.orgfrontiersin.org

| Cell Line | Isomer | Concentration | Observed Effect |

|---|---|---|---|

| MIN6, EndoC-βH1 | cis-POA & trans-POA | 5–100 μM | Concentration-dependent decrease in cell viability |

| MIN6 | cis-POA & trans-POA | 10 μM | No significant effect on insulin secretion |

| MIN6 | cis-POA & trans-POA | 25 μM | Improved glucose responsiveness and insulin secretion |

The human colorectal adenocarcinoma cell line, Caco-2, is a widely used in vitro model for studying intestinal epithelial cell function, including lipid absorption and metabolism. nih.govsemanticscholar.org These cells differentiate into polarized monolayers that mimic the intestinal barrier, making them ideal for investigating how dietary fatty acids are processed, incorporated into complex lipids, and secreted as lipoproteins. nih.govresearchgate.net

Studies using Caco-2 cells have demonstrated that different fatty acids undergo distinct metabolic fates. For example, when Caco-2 cells were incubated with palmitic acid (16:0), it was not efficiently incorporated into triglycerides and led to an accumulation of intracellular phospholipids (B1166683). nih.govsemanticscholar.org In contrast, linoleic acid (18:2) was efficiently used for triglyceride synthesis and secreted in chylomicron/VLDL-density lipoproteins. nih.govsemanticscholar.org This differential processing highlights the utility of the Caco-2 model for studying lipid remodeling.

Research on isomers of hexadecenoic acid in Caco-2 cells has explored their effects on membrane biophysics and cell signaling. researchgate.netresearchgate.net Palmitoleic acid ((9Z)-16:1) and sapienic acid ((6Z)-16:1) were shown to alter the membrane fluidity of Caco-2 cells. researchgate.net Furthermore, some studies indicate that polyunsaturated fatty acids can inhibit the proliferation of Caco-2 cells, partly by inducing lipid peroxidation. nih.gov These investigations into lipid metabolism, membrane dynamics, and cell fate demonstrate the role of Caco-2 cells and other cancer cell lines in understanding the biological activities of specific fatty acids and their isomers. nih.govresearchgate.net

| Fatty Acid | Primary Metabolic Fate | Effect on Triglyceride (TG) Secretion | Resulting Lipoprotein Density |

|---|---|---|---|

| Palmitic acid (16:0) | Incorporation into cellular phospholipids | Low (18% of total TG synthesized) | IDL/LDL |

| Linoleic acid (18:2) | Incorporation into triglycerides | High (41% of total TG synthesized) | Chylomicron/VLDL |

Integrated Lipidomic Profiling for Isomer Analysis

The accurate identification and quantification of (Z)-7-Hexadecenoic acid require sophisticated analytical strategies due to the existence of numerous positional and geometric isomers. nih.govresearchgate.net (Z)-7-Hexadecenoic acid (7cis-16:1) is a positional isomer of the more common palmitoleic acid (9cis-16:1) and sapienic acid (6cis-16:1). nih.govnih.govresearchgate.net These isomers can originate from different metabolic pathways; for example, (Z)-7-Hexadecenoic acid can be produced via the beta-oxidation of oleic acid, whereas palmitoleic and sapienic acids are synthesized from palmitic acid by desaturase enzymes. nih.govresearchgate.net

Integrated lipidomic profiling, primarily utilizing mass spectrometry (MS) coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is essential for isomer-specific analysis. nih.govunitn.it Standard MS cannot easily distinguish between isomers as they have the same mass. Therefore, techniques that can pinpoint the double bond location are necessary. nih.gov Methods involving chemical derivatization followed by tandem mass spectrometry (MS/MS) can create fragments that are diagnostic of the double bond's position, allowing for unambiguous identification. nih.gov

These advanced analytical methods are crucial because emerging evidence suggests that different hexadecenoic acid isomers may have distinct biological roles and significance as biomarkers. nih.govnih.gov For instance, the ratio of palmitoleic acid to palmitic acid is used as an index for delta-9 desaturase activity, which is altered in obesity. nih.govnih.gov The discovery that (Z)-7-Hexadecenoic acid is elevated in foamy monocytes underscores the need for lipidomic methods that can resolve and quantify this specific isomer in complex biological samples like plasma and cell membranes. researchgate.netresearchgate.net Caution is required in interpreting results, as the relative abundance of fatty acid isomers can differ significantly between lipid classes (e.g., erythrocyte membrane phospholipids vs. plasma cholesteryl esters). nih.gov

常见问题

Q. When designing dose-response experiments to assess the metabolic effects of (Z)-7-Hexadecenoic acid, what factors must be considered to ensure physiological relevance and avoid cytotoxicity?

- Methodological Answer : Physiologically relevant concentrations (nM–µM range) should align with tissue-specific levels. Pre-screenings using MTT/WST-1 assays and apoptosis markers (e.g., caspase-3) are critical. Dose regimens must account for fatty acid-albumin binding ratios to maintain bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。